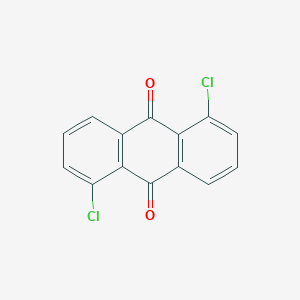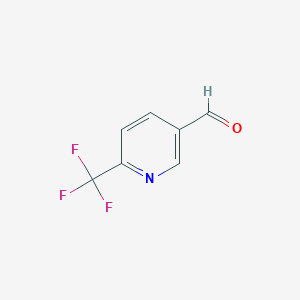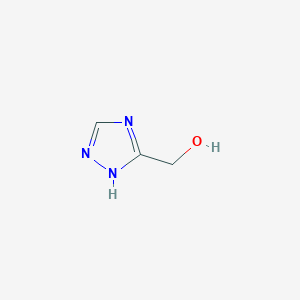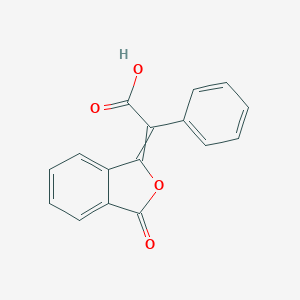
1,5-Dichloroanthraquinone
Overview
Description
1,5-Dichloroanthraquinone is an organic compound with the molecular formula C14H6Cl2O2. It is a derivative of anthraquinone, where two chlorine atoms are substituted at the 1 and 5 positions of the anthraquinone structure. This compound is known for its applications in the dye industry and has been studied for various chemical and biological properties.
Mechanism of Action
Target of Action
1,5-Dichloroanthraquinone is a type of anthraquinone derivative that has been shown to have potential antitumor activities . It has been found to target human oral epidermoid carcinoma cells (KB cell line), human cervical carcinoma cells of ME 180 (GBM8401), and Chinese hamster ovary (CHO) cells .
Mode of Action
It is suggested that it might play the role of reduced cofactors like nadh, n(a)dh, and sdh, or the similar ubiquinol/ubiquinone (q/qh2) role during the denitrification process .
Biochemical Pathways
This compound has been found to accelerate the biological denitrification process . Denitrification is an anoxic process in which nitrate is reduced to nitrite and subsequently to nitrogen gas by facultative denitrifying bacteria . The compound enhances the denitrification rate by acting as a non-dissolved redox mediator .
Result of Action
The result of the action of this compound is the inhibition of the growth of certain cancer cells . It has shown potential cytotoxic effects against human oral epidermoid carcinoma cells, human cervical carcinoma cells, and Chinese hamster ovary cells .
Action Environment
Environmental factors can influence the action of this compound. For instance, the denitrification rate of the compound was found to be positively correlated with its concentrations from 0 to 25 mmol l−1 . This suggests that the concentration of the compound in the environment can affect its efficacy.
Biochemical Analysis
Biochemical Properties
It has been found to have an accelerating effect on the biological denitrification process This suggests that 1,5-Dichloroanthraquinone may interact with enzymes, proteins, and other biomolecules involved in this process
Cellular Effects
This compound has been shown to influence the function of cells, particularly in the context of denitrification . It appears to enhance the denitrification rate, suggesting that it may impact cell signaling pathways, gene expression, and cellular metabolism related to this process .
Molecular Mechanism
It is hypothesized that it might play the role of reduced cofactors like NADH, N(A)DH, and SDH, or the similar ubiquinol/ubiquinone (Q/QH2) role during the denitrification process
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound appear to change over time. For instance, it has been observed to enhance the denitrification rate in a concentration-dependent manner
Metabolic Pathways
Preparation Methods
1,5-Dichloroanthraquinone can be synthesized through several methods. One common synthetic route involves the chlorination of 1,5-dinitroanthraquinone. The reaction is carried out in the presence of liquid phthalic anhydride, which acts as a solvent and facilitates the chlorination process . The reaction typically occurs at elevated temperatures, and the phthalic anhydride is separated after the reaction is complete .
Industrial production methods often involve similar chlorination processes, but with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and improved separation techniques to enhance yield and purity.
Chemical Reactions Analysis
1,5-Dichloroanthraquinone undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted anthraquinone derivatives.
Oxidation and Reduction:
Common reagents used in these reactions include copper metal powder, potassium acetate, and various nucleophiles. The major products formed depend on the specific nucleophiles and reaction conditions employed.
Scientific Research Applications
Comparison with Similar Compounds
1,5-Dichloroanthraquinone can be compared with other anthraquinone derivatives, such as:
1,4-Dichloroanthraquinone: Similar in structure but with chlorine atoms at the 1 and 4 positions.
1,8-Dichloroanthraquinone: Another derivative with chlorine atoms at the 1 and 8 positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications. Its ability to act as a redox mediator sets it apart from other derivatives, making it particularly valuable in environmental and biological research.
Properties
IUPAC Name |
1,5-dichloroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIUMARJCOGCIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058874 | |
| Record name | 1,5-Dichloro-9,10-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-46-2 | |
| Record name | 1,5-Dichloroanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dichloroanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dichloroanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,5-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Dichloro-9,10-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dichloroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-DICHLOROANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S335V6MF9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)







